molecular formula C16H18O B14148132 {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol CAS No. 89165-05-9

{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol

Cat. No.: B14148132
CAS No.: 89165-05-9
M. Wt: 226.31 g/mol
InChI Key: GZNFSABPLQEYAS-UHFFFAOYSA-N
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Description

{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol is an organic compound characterized by a phenylmethanol group substituted with a 4-methylphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylethyl bromide and benzaldehyde.

    Grignard Reaction: The 4-methylphenylethyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Addition to Benzaldehyde: The Grignard reagent is then added to benzaldehyde under controlled conditions to form the desired product.

    Hydrolysis: The reaction mixture is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The phenylmethanol group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • {4-[2-(4-Methoxyphenyl)ethyl]phenyl}methanol
  • {4-[2-(4-Chlorophenyl)ethyl]phenyl}methanol
  • {4-[2-(4-Hydroxyphenyl)ethyl]phenyl}methanol

Uniqueness

{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

89165-05-9

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

[4-[2-(4-methylphenyl)ethyl]phenyl]methanol

InChI

InChI=1S/C16H18O/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-5,8-11,17H,6-7,12H2,1H3

InChI Key

GZNFSABPLQEYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CO

Origin of Product

United States

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